molecular formula C21H21O4P B1582231 Isopropylphenyl diphenyl phosphate CAS No. 28108-99-8

Isopropylphenyl diphenyl phosphate

Cat. No.: B1582231
CAS No.: 28108-99-8
M. Wt: 368.4 g/mol
InChI Key: JJXNVYMIYBNZQX-UHFFFAOYSA-N
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Description

Isopropylphenyl diphenyl phosphate is an organophosphate compound with the molecular formula C21H21O4P. It is commonly used as a flame retardant and plasticizer in various industrial applications. This compound is known for its effectiveness in reducing the flammability of materials, making it a valuable additive in the production of consumer goods and building materials .

Mechanism of Action

Target of Action

Isopropylphenyl diphenyl phosphate is primarily used as a flame retardant . Its primary targets are materials such as polyester plastics, polyurethane, rubber, coatings, and adhesives . The role of this compound is to enhance the flame resistance of these materials .

Mode of Action

The mode of action of this compound involves the release of phosphorus oxides . These phosphorus oxides interfere with the combustion process, reducing the spread of flames and the generation of combustion products . This results in the prevention of fire spread .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the combustion process of the materials it is applied to . By releasing phosphorus oxides, this compound disrupts the normal combustion pathway, leading to reduced flame propagation and combustion product generation .

Pharmacokinetics

It’s important to note that this compound has a low volatility and good thermal stability , which may impact its bioavailability if it were to enter a biological system.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the materials it is applied to. The compound enhances the flame resistance of these materials, reducing their combustibility and the spread of fire .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of strong reducing agents can lead to the formation of highly toxic and flammable phosphine gas . Additionally, partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides . Therefore, it’s crucial to store and handle this compound properly to prevent dangerous reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropylphenyl diphenyl phosphate can be synthesized through the alkylation of phenol with propylene in the presence of a catalyst such as p-toluene sulfonic acid. The reaction typically involves the following steps :

    Alkylation: Phenol is alkylated with propylene to achieve a C3/phenol ratio of less than 0.30.

    Catalysis: The reaction is catalyzed by p-toluene sulfonic acid, which facilitates the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes that ensure high yield and purity. The process typically includes the following steps :

    Raw Material Preparation: Phenol and propylene are prepared and purified to remove any impurities.

    Reaction: The alkylation reaction is carried out in a reactor under controlled temperature and pressure conditions.

    Purification: The resulting product is purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Isopropylphenyl diphenyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution :

    Oxidation: Partial oxidation by oxidizing agents can result in the release of toxic phosphorus oxides.

    Reduction: In the presence of strong reducing agents such as hydrides, the compound is susceptible to the formation of highly toxic and flammable phosphine gas.

    Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Strong reducing agents such as lithium aluminum hydride are used in reduction reactions.

    Substitution Reagents: Halogens and other electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphorus oxides, phosphine gas, and various substituted derivatives of this compound .

Scientific Research Applications

Isopropylphenyl diphenyl phosphate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry :

    Chemistry: It is used as a flame retardant and plasticizer in the production of polymers and other materials.

    Biology: Research has shown its potential effects on reproductive and developmental toxicity in animal models.

    Medicine: Studies have investigated its potential impact on human health, particularly in terms of neurotoxicity and endocrine disruption.

    Industry: It is widely used in the manufacturing of consumer goods, building materials, and electronics to enhance fire safety.

Comparison with Similar Compounds

Isopropylphenyl diphenyl phosphate can be compared with other similar organophosphate compounds, such as triphenyl phosphate and tris(2-butoxyethyl)phosphate :

    Triphenyl Phosphate: Similar in structure and used as a flame retardant and plasticizer, but with different physical and chemical properties.

    Tris(2-butoxyethyl)phosphate: Another flame retardant with distinct applications and toxicity profiles.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.

Properties

IUPAC Name

diphenyl (2-propan-2-ylphenyl) phosphate
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InChI

InChI=1S/C21H21O4P/c1-17(2)20-15-9-10-16-21(20)25-26(22,23-18-11-5-3-6-12-18)24-19-13-7-4-8-14-19/h3-17H,1-2H3
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InChI Key

JJXNVYMIYBNZQX-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
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Molecular Formula

C21H21O4P
Record name ISOPROPYLPHENYL DIPHENYL PHOSPHATE
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DSSTOX Substance ID

DTXSID90858794
Record name Diphenyl o-isopropylphenylphenyl phosphate
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Molecular Weight

368.4 g/mol
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Physical Description

Isopropylphenyl diphenyl phosphate is a viscous light yellow liquid. (NTP, 1992), Light yellow liquid; [CAMEO]
Record name ISOPROPYLPHENYL DIPHENYL PHOSPHATE
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), Water solubility: 2.2 ppm at 25 °C
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Vapor Pressure

0.00000035 [mmHg]
Record name Isopropylphenyl diphenyl phosphate
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CAS No.

28108-99-8, 64532-94-1, 93925-53-2
Record name ISOPROPYLPHENYL DIPHENYL PHOSPHATE
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Record name 2-(1-Methylethyl)phenyl diphenyl phosphate
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Record name Isopropylphenyl diphenyl phosphate
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Record name Phosphoric acid, 2-(1-methylethyl)phenyl diphenyl ester
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Record name Diphenyl o-isopropylphenylphenyl phosphate
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Record name Isopropylphenyl diphenyl phosphate
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Record name ISOPROPYLPHENYL DIPHENYL PHOSPHATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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